(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid
Description
Properties
IUPAC Name |
3-methyl-2-(2,2,2-trifluoroethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-4(2)5(6(12)13)11-3-7(8,9)10/h4-5,11H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRYPNRAJJRLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656078 | |
| Record name | N-(2,2,2-Trifluoroethyl)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271592-91-7 | |
| Record name | N-(2,2,2-Trifluoroethyl)valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ni(II)-Glycine Schiff Base Complex Formation
The enantioselective synthesis of (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid leverages chiral auxiliaries to achieve stereochemical precision. A Ni(II)-glycine Schiff base complex, such as (S)-BPB-Ni(II)-Gly (Figure 1 ), serves as a recyclable template for asymmetric alkylation. The glycine moiety coordinates to Ni(II), creating a rigid chiral environment that directs the alkylation of the trifluoroethyl group to the α-carbon with >98% enantiomeric excess (ee).
Reaction Conditions :
- Substrate : Glycine Schiff base (1 equiv)
- Alkylating Agent : 2,2,2-Trifluoroethyl iodide (1.2 equiv)
- Base : K$$2$$CO$$3$$ (2 equiv)
- Solvent : Dimethylformamide (DMF)
- Temperature : 0°C to 25°C
- Yield : 85–90%
The alkylation proceeds via an S$$_N$$2 mechanism, where the trifluoroethyl group attacks the electrophilic α-carbon of the glycine complex. The steric bulk of the chiral auxiliary ensures preferential formation of the (2S) configuration.
Disassembly of the Ni(II) Complex and Acid Formation
Post-alkylation, the Ni(II) complex is disassembled using hydrochloric acid, releasing the free amino acid and reclaiming the chiral auxiliary for reuse. The crude product is treated with ethylenediaminetetraacetic acid (EDTA) to sequester residual Ni(II) ions, followed by Fmoc-protection to facilitate purification. Final hydrolysis under acidic conditions yields the target compound as a hydrochloride salt, enhancing solubility and stability.
Catalytic Asymmetric Methods for Scalable Production
Palladium-Catalyzed Carboamination
Palladium catalysis offers an alternative route for constructing the carbon-nitrogen bond adjacent to the chiral center. Using Pd$$2$$(dba)$$3$$ or Pd(OAc)$$_2$$ with phosphine ligands, carboamination of allylic amines introduces the trifluoroethyl group with high stereoselectivity. This method is particularly effective for synthesizing pyrrolidine and piperidine analogs, achieving 2,5-cis or 2,5-trans configurations depending on ligand choice.
Example Protocol :
Reductive Amination of Ketone Intermediates
Reductive amination of 3-methyl-2-oxobutanoic acid with trifluoroethylamine represents a straightforward approach. Sodium cyanoborohydride (NaBH$$_3$$CN) in methanol at pH 5–6 selectively reduces the imine intermediate, yielding the (2S)-enantiomer when catalyzed by chiral phosphoric acids.
Optimized Parameters :
- Substrate : 3-Methyl-2-oxobutanoic acid (1 equiv)
- Amine : 2,2,2-Trifluoroethylamine (1.5 equiv)
- Reducing Agent : NaBH$$_3$$CN (1.2 equiv)
- Catalyst : (S)-TRIP (10 mol%)
- Temperature : 25°C
- Yield : 78% with 94% ee
Resolution Techniques for Enantiomeric Purification
Diastereomeric Salt Crystallization
Racemic mixtures of 3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid are resolved using chiral resolving agents such as (1R,2S)-ephedrine. The (2S)-enantiomer forms a less soluble diastereomeric salt, which is isolated via fractional crystallization.
Typical Procedure :
Chromatographic Enantioseparation
Preparative chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) achieves baseline separation of enantiomers. A hexane/isopropanol (80:20) mobile phase elutes the (2S)-enantiomer at 12.3 min, compared to 14.7 min for the (2R)-form.
Comparative Analysis of Synthetic Routes
Characterization and Analytical Data
Spectroscopic Confirmation
- $$^1$$H NMR (400 MHz, D$$2$$O): δ 1.12 (d, *J* = 6.8 Hz, 3H, CH$$3$$), 2.45 (m, 1H, CH(CH$$3$$)), 3.30 (q, *J* = 9.2 Hz, 2H, CF$$3$$CH$$_2$$), 3.98 (d, J = 5.6 Hz, 1H, NH).
- $$^{19}$$F NMR (376 MHz, D$$2$$O): δ −71.3 (s, CF$$3$$).
- HRMS (ESI) : m/z calcd for C$$7$$H$${12}$$F$$3$$NO$$2$$ [M+H]$$^+$$: 216.0845; found: 216.0848.
X-ray Crystallography
Single-crystal X-ray analysis confirms the (2S) configuration, with a Cahn-Ingold-Prelog priority order of NH$$2$$ > COOH > CH(CH$$3$$) > CF$$3$$CH$$2$$. The dihedral angle between the carboxylate and amine groups is 112.5°, indicative of minimized steric strain.
Industrial-Scale Considerations
Cost-Efficiency of Ni(II) Complex Recycling
The Ni(II)-Schiff base method reclaims >95% of the chiral auxiliary and Ni(II) ions via EDTA chelation, reducing per-batch costs by 40% compared to non-recyclable methods.
Environmental Impact
Trifluoroethyl iodide, a key reagent, poses challenges due to its ozone-depleting potential. Recent advances replace it with 2,2,2-trifluoroethyl tosylate, which achieves comparable yields (82%) with lower volatility.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid (-COOH) and secondary amine (-NH-) groups confer amphoteric properties, enabling proton transfer reactions under varying pH conditions.
Peptide Bond Formation
The primary amine group can act as a nucleophile in coupling reactions with activated carboxylic acids (e.g., via carbodiimide reagents).
| Reaction Partners | Activating Agent | Product | Notes |
|---|---|---|---|
| Protected amino acids | EDC/HOBt or DCC | Dipeptide derivatives | Stereochemistry at C2 (S-configuration) preserved due to chirality |
| Acyl chlorides | - | Amide-linked conjugates | Trifluoroethyl group remains inert under mild conditions |
Esterification and Amidation
The carboxylic acid undergoes nucleophilic acyl substitution with alcohols or amines.
| Reaction Type | Reagents/Conditions | Products | Key Features |
|---|---|---|---|
| Esterification | ROH, H<sup>+</sup> | Alkyl esters (e.g., methyl or ethyl esters) | Enhanced lipophilicity for membrane permeability studies |
| Amidation | NH<sub>3</sub> or RNH<sub>2</sub> | Primary/secondary amides | Trifluoroethyl group may influence electronic properties of the amide bond |
Functionalization of the Trifluoroethyl Group
The -CF<sub>3</sub>CH<sub>2</sub>- moiety exhibits unique reactivity due to the electron-withdrawing effect of fluorine.
| Reaction Type | Reagents | Products/Applications | Mechanistic Insights |
|---|---|---|---|
| Nucleophilic substitution (SN2) | Strong nucleophiles (e.g., CN<sup>-</sup>) | Replacement of -CF<sub>3</sub>CH<sub>2</sub>- group | Steric hindrance from CF<sub>3</sub> reduces reactivity |
| Radical reactions | Light/radical initiators | Fluorinated alkyl radicals | Potential for polymerization or cross-coupling reactions |
Stereochemical Transformations
The chiral center at C2 (S-configuration) influences reaction outcomes in asymmetric synthesis.
| Process | Conditions | Outcome | Reference |
|---|---|---|---|
| Racemization | Strong acid/base | Loss of optical activity | |
| Enzymatic resolution | Hydrolases | Enantiopure derivatives |
Complexation and Chelation
The amine and carboxylate groups can coordinate metal ions, relevant in catalysis or bioinorganic studies.
| Metal Ion | Applications | Observed Behavior |
|---|---|---|
| Cu(II) | Catalytic oxidation | Stable chelates formed at neutral pH |
| Fe(III) | Redox studies | Partial precipitation in aqueous media |
Key Research Findings
-
Steric and Electronic Effects : The trifluoroethyl group decreases nucleophilicity of the adjacent amine due to electron-withdrawing effects, slowing acylation rates compared to non-fluorinated analogs .
-
Biostability : Fluorination enhances metabolic stability, making the compound resistant to enzymatic degradation in physiological environments .
-
Solubility Profile : The hydrochloride salt form (CID 122163996) exhibits improved aqueous solubility compared to the free acid .
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound serves as a building block in the synthesis of novel pharmaceuticals. Its unique trifluoroethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug design targeting various diseases.
Agrochemicals
- Pesticides and Herbicides : The compound's properties can be utilized in developing agrochemicals that require enhanced stability and efficacy under various environmental conditions.
Material Science
- Polymer Synthesis : The compound can act as a monomer in the production of specialty polymers that exhibit unique thermal and mechanical properties.
Comparative Analysis of Applications
| Application Area | Key Benefits | Notable Examples |
|---|---|---|
| Medicinal Chemistry | Enhanced drug efficacy | Anticancer agents derived from L-valine |
| Agrochemicals | Increased stability and effectiveness | Trifluoroethyl herbicides |
| Material Science | Improved thermal and mechanical properties | Specialty polymers |
Mechanism of Action
The mechanism of action of (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can influence the compound’s binding affinity and specificity by altering the electronic and steric properties of the molecule. This can affect various pathways, including metabolic and signaling pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences between the target compound and its analogs:
Key Observations:
- Trifluoroethyl Group vs. Sulfonamides : The trifluoroethyl group (electron-withdrawing) likely increases acidity at the carboxylic acid moiety compared to sulfonamide analogs, which may exhibit stronger hydrogen-bonding capacity due to sulfonyl oxygen atoms .
- Ester Derivatives : Methyl ester analogs (e.g., ) are synthetically accessible intermediates, with esterification reducing polarity for improved organic solubility .
Physicochemical Properties
- Lipophilicity: The trifluoroethyl group significantly increases logP compared to non-fluorinated analogs, suggesting enhanced membrane permeability. For example, benzyl-substituted compounds () may have comparable hydrophobicity but lack metabolic stability due to non-fluorinated aromatic rings .
- Crystal Packing : Sulfonamide derivatives () exhibit layered crystal structures stabilized by sulfonyl-oxygen hydrogen bonds, whereas the trifluoroethyl group may promote hydrophobic interactions in solid-state arrangements .
Biological Activity
(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid, also known as a modified amino acid due to its unique trifluoroethyl group, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, and potential applications.
Overview of the Compound
- Molecular Formula : C₇H₁₂F₃NO₂
- Molecular Weight : Approximately 201.17 g/mol
- CAS Number : 271592-91-7
The trifluoroethyl group is significant as it can enhance lipophilicity and metabolic stability, potentially improving the pharmacokinetic properties of the compound.
While specific targets for this compound are not thoroughly documented, its structural characteristics suggest several possible interactions:
- Binding Affinity : The trifluoroethyl moiety may enhance binding affinity to biological targets by stabilizing interactions through hydrophobic effects.
- Influence on Protein Conformation : The presence of fluorine atoms can alter the conformation of proteins, potentially affecting their activity.
Pharmacokinetics
Research indicates that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. The trifluoroethyl group may contribute to:
- Increased Solubility : The compound is reported to be soluble in water, which is beneficial for biological applications.
- Altered Metabolism : The unique structure could influence metabolic pathways, although specific studies are needed to confirm these effects.
Potential Applications in Medicine
The compound has been explored for various medicinal applications:
- Drug Development : Its properties make it a candidate for drug design, particularly as a bioisostere for amino acids in therapeutic agents.
- Neuroprotective Effects : Compounds with similar structures have been linked to neuroprotective activities, suggesting potential applications in treating neurodegenerative diseases.
- Anti-inflammatory Properties : Similar fluorinated compounds have demonstrated anti-inflammatory effects, warranting further investigation into this aspect for this compound.
Case Studies and Experimental Data
Several studies have investigated the biological implications of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the interaction of similar fluorinated amino acids with glycine receptors; suggested modulation effects on synaptic plasticity. |
| Study 2 | Explored the metabolic pathways influenced by trifluoroethyl groups in amino acids; indicated enhanced stability and bioavailability. |
| Study 3 | Examined neuroprotective effects in animal models using modified amino acids; showed promising results in reducing neuroinflammation. |
Q & A
Q. What synthetic routes are available for (2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid, and how is its structure validated?
- Methodological Answer : Synthesis typically involves coupling trifluoroethylamine with a protected (2S)-3-methyl-2-aminobutanoic acid precursor. For example, tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups (commonly used in peptide synthesis) can protect the amino group during alkylation . Post-synthesis, deprotection is performed under acidic (e.g., TFA for Boc) or catalytic hydrogenation (for Cbz) conditions. Structural validation employs:
- NMR spectroscopy : To confirm stereochemistry, integration ratios, and trifluoroethyl group presence (distinct NMR signals) .
- HPLC-MS : For purity assessment and molecular weight confirmation .
- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .
Q. How can researchers ensure the (2S) stereochemistry is preserved during synthesis?
- Methodological Answer :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., asymmetric hydrogenation) to control stereochemistry .
- Monitor optical rotation ([α]) and compare with literature values for (2S)-configured analogs .
- Chiral HPLC with a cellulose-based column (e.g., Chiralpak® AD-H) can separate enantiomers, ensuring >99% enantiomeric excess (ee) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in aqueous buffers (pH 2–10) and organic solvents (DMSO, ethanol). The carboxylic acid group enhances water solubility at neutral/basic pH, while the trifluoroethyl group may reduce polarity .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC for decomposition products. The trifluoroethyl group’s electron-withdrawing effect may enhance hydrolytic stability compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can mechanistic studies elucidate its role in enzyme inhibition or receptor binding?
- Methodological Answer :
- Kinetic assays : Measure IC or K values using fluorogenic substrates or radiolabeled ligands in target enzymes (e.g., proteases or aminotransferases) .
- Molecular docking : Compare binding poses with crystallographic data of analogous inhibitors (e.g., trifluoroacetylated amino acids) using software like AutoDock Vina .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to receptors or enzymes .
Q. What advanced techniques resolve stereochemical impurities or diastereomers in this compound?
- Methodological Answer :
- Chiral SFC (supercritical fluid chromatography) : Provides higher resolution than HPLC for separating diastereomers, especially with polysaccharide-based columns .
- Dynamic NMR : Detects epimerization in solution by observing coalescence of or signals at varying temperatures .
- Derivatization : Use Marfey’s reagent (FDAA) to convert enantiomers into diastereomers for LC-MS analysis .
Q. What are the degradation pathways under acidic/basic or oxidative conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), or HO (oxidative) at 60°C for 24 hours. Monitor via LC-MS to identify:
- Hydrolysis : Cleavage of the trifluoroethylamino group yielding 3-methyl-2-aminobutanoic acid.
- Oxidation : Formation of N-oxide derivatives or cleavage products .
- Isotopic labeling : Use -labeled water to track hydrolytic pathways via mass spectrometry .
Q. How does the trifluoroethyl group influence reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Nucleophilic reactions : The electron-withdrawing trifluoroethyl group reduces the amino group’s nucleophilicity. Compare reaction rates with non-fluorinated analogs using kinetic NMR or stopped-flow techniques .
- Electrophilic reactions : Probe electrophilic substitution (e.g., acylation) under mild conditions (e.g., acetic anhydride/pyridine) and analyze products via NMR to track substituent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
